molecular formula C9H13NO2Sn B8669400 Stannane, trimethyl(4-nitrophenyl)- CAS No. 52323-94-1

Stannane, trimethyl(4-nitrophenyl)-

Cat. No.: B8669400
CAS No.: 52323-94-1
M. Wt: 285.91 g/mol
InChI Key: MCNXUQBOSODMEE-UHFFFAOYSA-N
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Description

Stannane, trimethyl(4-nitrophenyl)- is an organotin compound with the molecular formula C₉H₁₃NO₂Sn and a molecular weight of 302.922 g/mol. Structurally, it features a trimethyltin group bonded to a 4-nitrophenyl substituent. This compound is synthesized via a palladium-catalyzed Stille coupling reaction between p-iodonitrobenzene and hexamethylditin, achieving a high yield of 90% under optimized conditions . The nitro group at the para position imparts significant electron-withdrawing effects, influencing its reactivity and applications in cross-coupling reactions. It is notably utilized in radiosynthesis, serving as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging .

Properties

CAS No.

52323-94-1

Molecular Formula

C9H13NO2Sn

Molecular Weight

285.91 g/mol

IUPAC Name

trimethyl-(4-nitrophenyl)stannane

InChI

InChI=1S/C6H4NO2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;3*1H3;

InChI Key

MCNXUQBOSODMEE-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trimethyl(4-nitrophenyl)stannane , highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
Trimethyl(4-nitrophenyl)stannane C₉H₁₃NO₂Sn 302.922 4-Nitrophenyl High reactivity in cross-coupling; PET precursor
Trimethyl(4-chlorophenyl)stannane C₉H₁₃ClSn 275.363 4-Chlorophenyl Ionization energy: 8.95 eV (PE method)
Trimethyl(4-methoxyphenyl)stannane C₁₀H₁₆OSn 270.948 4-Methoxyphenyl Electron-donating methoxy group; lower reactivity
Tributyl(4-nitrophenyl)stannane C₁₈H₃₁NO₂Sn 412.162 4-Nitrophenyl Lipophilic; used in organometallic synthesis

Trimethyl(4-chlorophenyl)stannane

  • Substituent Effect : The chlorine atom is moderately electron-withdrawing, but less so than the nitro group. This results in lower electrophilicity compared to the nitro analog.
  • Physical Properties : Exhibits an ionization energy of 8.95 eV , as determined by photoelectron spectroscopy .
  • Applications: Primarily used in fundamental studies of organotin reactivity due to its balanced electronic properties.

Trimethyl(4-methoxyphenyl)stannane

  • Substituent Effect : The methoxy group is electron-donating, reducing the tin center’s electrophilicity and slowing reaction kinetics in cross-coupling processes .
  • Synthesis : Prepared via Grignard reagent reactions with trimethyltin bromide, similar to other arylstannanes .
  • Applications : Less common in radiosynthesis but valuable in reactions requiring milder conditions.

Tributyl(4-nitrophenyl)stannane

  • Structural Difference : Tributyl groups increase lipophilicity and steric bulk compared to trimethyl analogs, altering solubility and reaction pathways .
  • Reactivity : Despite the same nitro substituent, the bulky tributyl groups may hinder catalytic activity in certain reactions, making it less favored than trimethyl derivatives for PET applications.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property Trimethyl(4-nitrophenyl)stannane Trimethyl(4-chlorophenyl)stannane Trimethyl(4-methoxyphenyl)stannane
Ionization Energy (eV) Not reported 8.95 Not reported
Solubility Moderate in organic solvents Similar to nitro analog Higher in polar solvents
Synthetic Yield 90% Not reported Not reported

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Impact on Reactivity
4-Nitro Strongly EW Enhances electrophilicity; faster cross-couplings
4-Chloro Moderately EW Balanced reactivity; intermediate kinetics
4-Methoxy Strongly ED Reduces electrophilicity; slower reactions

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